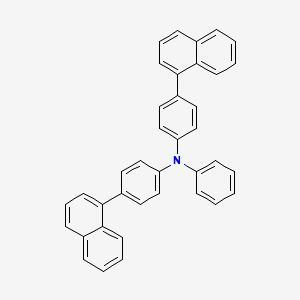

4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline

Description

4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline (CAS 897921-59-4) is a triarylamine derivative with a symmetrical structure featuring two naphthalen-1-yl groups attached to a central phenyl ring. Its IUPAC name is N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine. This compound is characterized by extended π-conjugation due to the fused aromatic naphthalene and biphenyl moieties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Properties

Molecular Formula |

C38H27N |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)-N-phenylaniline |

InChI |

InChI=1S/C38H27N/c1-2-14-32(15-3-1)39(33-24-20-30(21-25-33)37-18-8-12-28-10-4-6-16-35(28)37)34-26-22-31(23-27-34)38-19-9-13-29-11-5-7-17-36(29)38/h1-27H |

InChI Key |

CGOAIQZGGINXPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the following steps :

Stereoselective gem-dichlorocyclopropanation: of methyl angelate.

Acylation: with aryl magnesium bromide (ArMgBr).

Stereocontrolled introduction: of the 3,4-methylenedioxyphenyl group.

Regiocontrolled benzannulation: to construct the naphthalene body segment.

Suzuki-Miyaura cross-couplings: to install the right or left arms.

Double alkynylation: to insert two legs.

These steps involve various reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, potentially affecting the function of enzymes, receptors, and other proteins. Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound’s analogs differ in substituents, donor/acceptor groups, and molecular symmetry. Key examples include:

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine (CAS 138310-84-6)

- Structure : Replaces one naphthalen-1-yl group with a bromophenyl substituent.

- Impact : The electron-withdrawing bromo group reduces electron density, altering optoelectronic properties compared to the fully conjugated naphthyl system in the target compound .

4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline (CAS 60160-25-0)

- Structure : Incorporates bulky phenylethyl groups instead of naphthyl rings.

- Impact : Increased steric hindrance may enhance thermal stability but reduce π-conjugation, limiting charge transport efficiency .

NCP, NPP, and NPA (Carbazole, Phenothiazine, and Phenoxazine Derivatives)

- Structure: Replace naphthyl groups with heterocyclic donors (e.g., carbazole in NCP).

- Impact: Heteroatoms (N, S, O) enhance electron-donating capacity and tune nonlinear optical (NLO) properties, making these compounds suitable for advanced photonic applications .

N-(8-(4-Bromophenyl)naphthalen-1-yl)picolinamide

- Structure : Adds a picolinamide group via Pd-catalyzed arylation.

Optoelectronic Properties

- Analysis: The target compound’s naphthyl groups extend absorption into the visible range compared to simpler aryl amines. Carbazole derivatives (NCP) exhibit redshifted absorption due to stronger donor-acceptor interactions .

Thermal and Chemical Stability

- Target Compound : Naphthyl groups provide rigidity, improving thermal stability (Tg > 150°C estimated) .

- Phenylethyl Analogs (CAS 60160-25-0) : Bulky substituents increase decomposition temperature but may reduce solubility .

- Boronic Ester Derivatives (e.g., CAS 528610-01-7) : Boron-containing groups enhance stability under inert conditions but hydrolyze in moisture .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline, and how can reaction conditions be optimized?

- Methodology :

- Pd-catalyzed C-H activation : Utilize palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to functionalize naphthalene or biphenyl precursors. For example, dimethylamination of naphthalene derivatives using N,N-dimethylformamide (DMF) as an amino source under inert atmospheres (e.g., argon) at 100–120°C for 12–24 hours .

- Ullmann coupling : Employ copper iodide and 1,10-phenanthroline to couple aryl halides with amines in DMF or DMSO at elevated temperatures (e.g., 130°C). Optimize by varying solvent polarity and catalyst loading to improve yield (typically 40–70%) .

- Optimization strategies : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess aryl halide) and use microwave-assisted synthesis to reduce reaction time.

Q. How can the structure of this compound be unambiguously characterized?

- Analytical techniques :

- X-ray crystallography : Resolve the crystal structure using single-crystal diffraction (e.g., synchrotron radiation) to confirm stereochemistry and bond angles .

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to assign aromatic protons (δ 7.0–8.5 ppm) and verify substitution patterns. Compare with reported spectra of analogous naphthylamines .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]⁺ ~ 564.2 Da) .

Q. What are the solubility and thermal stability profiles of this compound?

- Solubility : Test in common solvents (e.g., DCM, THF, DMF) using gravimetric analysis. Polar aprotic solvents like DMF typically dissolve >10 mg/mL at 25°C.

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen. Expect decomposition temperatures >250°C, with glass transition temperatures (Tg) analyzed via DSC .

Advanced Research Questions

Q. How can the photophysical properties (e.g., fluorescence quantum yield) of this compound be systematically studied?

- Experimental design :

- UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra in degassed solvents (e.g., toluene, THF). Calculate quantum yield using a reference standard (e.g., quinine sulfate).

- Time-resolved fluorescence : Use a picosecond laser system to determine excited-state lifetimes. Correlate with computational TD-DFT results to identify electronic transitions .

Q. What intermolecular interactions dominate in the solid-state packing of this compound, and how do they influence material properties?

- Analysis methods :

- Hirshfeld surface analysis : Quantify π-π stacking (naphthalene-naphthalene) and C-H···π interactions from crystallographic data .

- DFT calculations : Model dimeric structures to evaluate interaction energies (e.g., B3LYP/6-31G* level). Compare with experimental XRD-derived packing motifs .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Troubleshooting :

- Reproducibility checks : Verify purity of starting materials (e.g., aryl halides via GC-MS) and reaction conditions (e.g., moisture/oxygen sensitivity).

- Data validation : Cross-reference NMR chemical shifts with NIST Chemistry WebBook entries for analogous compounds. If discrepancies persist, submit samples to independent labs for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.